
Cefoselis sulfate
Vue d'ensemble
Description
Cefoselis sulfate is a fourth-generation cephalosporin antibiotic. It is widely used in Japan and China for the treatment of various gram-positive and gram-negative infections. This compound is particularly effective against respiratory and urinary tract infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cefoselis sulfate involves several steps, including the formation of key intermediates. One of the methods involves the preparation of 7beta-butyloxyacylamino-3-[3-formylamino-2-(formyloxyethyl)-1-pyrazolonium] intermediates . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. The process includes the use of high-performance liquid chromatography (HPLC) for purification and validation . The stability of this compound in various conditions is also a critical factor in its production .
Analyse Des Réactions Chimiques
Types of Reactions
Cefoselis sulfate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction occurs in aqueous solutions and is influenced by pH levels.
Oxidation: The compound can be oxidized under specific conditions.
Substitution: Various substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Hydrochloric Acid and Sodium Hydroxide: Used in acid-base hydrolysis reactions.
Phosphate and Acetate Buffers: Employed to maintain specific pH levels during reactions.
Major Products Formed
The major products formed from these reactions include various degradation products, which are identified and quantified using techniques like HPLC .
Applications De Recherche Scientifique
Clinical Applications
Cefoselis sulfate is primarily utilized in treating infections caused by resistant bacterial strains. Its efficacy is particularly noted against:
- Staphylococcus aureus (including methicillin-susceptible strains)
- Pseudomonas aeruginosa
- Escherichia coli
- Klebsiella pneumoniae
- Other Enterobacterales
The recommended dosage for moderate to severe infections is typically 1 g administered intravenously twice daily for 5 to 14 days . Its ability to penetrate the blood-brain barrier makes it a candidate for treating central nervous system infections .
Antibacterial Efficacy
This compound exhibits potent antibacterial activity, comparable to other beta-lactams like cefepime and cefpirome, but generally superior to ceftazidime . It shows effectiveness against:
- Gram-positive bacteria : Staphylococcus, Streptococcus, and Pneumococcus
- Gram-negative bacteria : Including Pseudomonas and Enterobacter species
In vitro studies indicate that this compound has a minimum inhibitory concentration (MIC) that effectively inhibits various resistant strains, making it a valuable therapeutic option in the face of increasing antibiotic resistance .
Pharmacodynamics and Mechanism of Action
This compound acts by binding to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis and leading to cell lysis. Its unique imidazopyrazolium methyl group enhances its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Table 1: Comparative Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Methicillin-susceptible Staphylococci | ≤ 4 | Highly effective |
Methicillin-resistant Staphylococci | ≤ 8 | Moderate effectiveness |
Pseudomonas aeruginosa | >32 | Variable effectiveness |
Escherichia coli | ≤ 16 | Effective |
Stability Studies
Stability studies are crucial for ensuring the efficacy of this compound in clinical settings. Research indicates that this compound is susceptible to degradation under various conditions, including:
- Hydrolysis (acidic and basic conditions)
- Oxidative stress
- Photodegradation when exposed to sunlight
A study confirmed that approximately 30% of this compound degraded after 48 hours of sunlight exposure . The development of stability-indicating methods has been essential for routine analysis in pharmaceutical preparations.
Table 2: Stability Data for this compound
Condition | Degradation (%) | Observations |
---|---|---|
Acidic Hydrolysis | Significant | Rapid degradation observed |
Basic Hydrolysis | Significant | Rapid degradation observed |
Oxidative Stress | Moderate | Degradation noted after exposure |
Sunlight Exposure | ~30% | Notable photodegradation |
Case Studies and Research Findings
Several case studies highlight the application of this compound in treating complex infections:
- A study involving patients with severe urinary tract infections demonstrated a high success rate when treated with this compound, showing significant improvement in clinical symptoms and microbiological eradication .
- Research on its use in intensive care units revealed that this compound maintained efficacy against multidrug-resistant Enterobacterales, emphasizing its role in critical care settings where resistant infections are prevalent .
Mécanisme D'action
Cefoselis sulfate exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) on the bacterial cell wall, interfering with the cross-linking process of peptidoglycan synthesis. This leads to a weakened cell wall, making the bacterial cell susceptible to osmotic pressure and ultimately causing cell lysis and death . The compound’s stability against β-lactamases enhances its efficacy against resistant bacterial strains .
Comparaison Avec Des Composés Similaires
Cefoselis sulfate is compared with other fourth-generation cephalosporins, such as cefepime and cefpirome. While all these compounds share a similar mechanism of action, this compound is unique due to its enhanced stability and broad-spectrum activity against both gram-positive and gram-negative bacteria . Other similar compounds include:
- Cefepime
- Cefpirome
- Cefotaxime
- Ceftriaxone
These compounds are also used to treat various bacterial infections but may differ in their spectrum of activity and resistance to β-lactamases .
Propriétés
Numéro CAS |
122841-12-7 |
---|---|
Formule moléculaire |
C19H24N8O10S3 |
Poids moléculaire |
620.6 g/mol |
Nom IUPAC |
(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |
InChI |
InChI=1S/C19H22N8O6S2.H2O4S/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;1-5(2,3)4/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32);(H2,1,2,3,4)/b24-12+;/t13-,17-;/m1./s1 |
Clé InChI |
PFMOESPYOJZCSI-WRBVYQNNSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.OS(=O)(=O)O |
SMILES isomérique |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-].OS(=O)(=O)O |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-].OS(=O)(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Winsef; (6R(6alpha7beta(Z)))7(((2Amino4thiazolyl)(methoxyimino)acetyl)amino)3((23dihydro2(2hydroxyethyl)3imino1Hpyrazol1yl)methyl)8oxo5Thia1azabicyclo(4.2.0)oct2ene2carboxylic acid sulfate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of cefoselis sulfate?
A1: Like other cephalosporins, this compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. This disruption weakens the bacterial cell wall, leading to cell lysis and death. []
Q2: What types of bacterial infections is this compound effective against?
A2: this compound demonstrates efficacy against a broad spectrum of bacteria, including Gram-positive and Gram-negative strains. Research indicates its effectiveness in treating acute bacterial infections such as respiratory and urinary tract infections. [, ]
Q3: Are there any studies on the in vivo efficacy of this compound?
A3: Yes, research has investigated the pharmacokinetic profile of this compound in mice brains, suggesting its potential for treating intracranial infections. [] Additionally, a randomized controlled multicenter clinical trial demonstrated the efficacy and safety of this compound in treating acute bacterial infections, particularly respiratory and urinary tract infections, compared to ceftazidime. []
Q4: Has this compound been compared to other antibiotics for treating community-acquired pneumonia (CAP)?
A4: A clinical trial compared this compound to ceftazidime for treating moderate to severe CAP. The results indicated that this compound might be more effective and safer than ceftazidime for this indication. []
Q5: What is the molecular formula and weight of this compound?
A5: While the provided research excerpts don't explicitly state the molecular formula and weight of this compound, these details can be readily found in publicly available chemical databases and resources.
Q6: How is this compound typically characterized using spectroscopic techniques?
A6: Several analytical techniques are employed to characterize this compound. Studies have used ultraviolet (UV) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and Raman spectroscopy to confirm the chemical structure and assess the stability of this compound under various conditions. []
Q7: How stable is this compound in aqueous solutions?
A7: Research has extensively investigated the stability of this compound in aqueous solutions. Studies examined the influence of pH on its stability, observing that degradation follows pseudo-first-order kinetics. [, ] Further research explored the stability of this compound in specific solutions like xylitol injection and dextran 40 glucose injection, demonstrating its stability for a certain period under specific conditions. [, ]
Q8: Can radiation be used to sterilize this compound without compromising its activity?
A8: A study investigated the radiostability of this compound in its solid state. The research found that a radiation dose of 25 kGy, typically used for sterilization, did not alter the chemical structure but did influence the antibacterial activity against some Gram-negative bacteria. []
Q9: What are some challenges in formulating this compound, and how are they addressed?
A9: While the provided abstracts don't directly address formulation challenges, one can infer from the compatibility studies that maintaining stability in various solutions is crucial. Research explored the compatibility of this compound with other drugs and solutions commonly used in clinical settings, including tinidazole injection, ambroxol hydrochloride injection, metronidazole injection, and omeprazole sodium. [, , , ]
Q10: What is the pharmacokinetic profile of this compound?
A10: Pharmacokinetic studies in healthy volunteers examined the drug's behavior after intravenous administration. Research established a sensitive and accurate HPLC method for determining this compound concentration in human serum, facilitating pharmacokinetic investigations. [, ] Additionally, a study in rabbits characterized the pharmacokinetics of this compound, observing dose-linear pharmacokinetics and first-order elimination. []
Q11: How is this compound metabolized and eliminated from the body?
A11: Although the provided research excerpts don't detail the metabolic pathways, studies measured the cumulative urinary excretion of this compound in rabbits. [] Further research is needed to elucidate the specific metabolic pathways involved.
Q12: What analytical methods are commonly used to quantify this compound?
A12: High-performance liquid chromatography (HPLC) is the predominant analytical technique employed for quantifying this compound in various matrices, including human serum, pharmaceutical formulations, and compatibility studies. [, , , , ] Different HPLC methods have been developed and validated for their intended purpose, ensuring accuracy, precision, and specificity. []
Q13: Are there any methods to detect impurities in this compound?
A13: Research explored a rapid detection method for condensation impurities in this compound using polystyrene-based gel chromatography. This method utilizes a specific type of column and mobile phase for effective separation and analysis. [] Another study focused on determining trifluoroacetic acid residue in this compound using ion chromatography. []
Q14: What are the common synthetic routes for producing this compound?
A14: The synthesis of this compound has been extensively researched. Studies explored different synthetic approaches, starting with 7-aminocephalosporanic acid (7-ACA) as a common starting material. [] One study focused on optimizing the synthesis of 5-amino-1-hydroxyethylpyrazole, a key intermediate in this compound production, highlighting the importance of efficient and cost-effective synthetic strategies. [, , ]
Q15: Has there been research on modifying the this compound structure to improve its properties?
A15: While the provided research excerpts don't specifically address structural modifications for improved properties, one study focused on preparing the delta3 isomer of cefoselis. [] This suggests ongoing research to explore potential advantages of specific isomers or structural variations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.